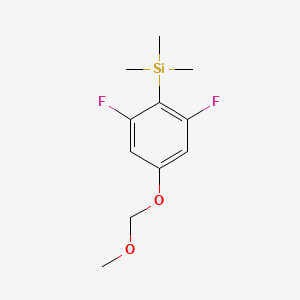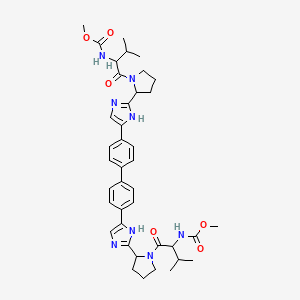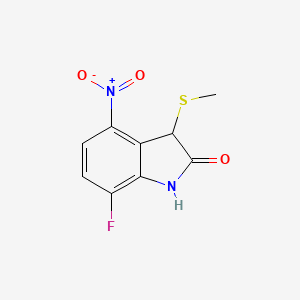
Benzene, 1,3-difluoro-5-(methoxymethoxy)-2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of a benzene ring substituted with fluorine atoms, a methoxymethyl group, and a trimethylsilyl group.
- It is used in various scientific applications due to its unique properties.
Benzene, 1,3-difluoro-5-(methoxymethoxy)-2-(trimethylsilyl)-: is a chemical compound with the molecular formula CHFO. It is also known by its systematic name: .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the fluorination of a suitable precursor using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Reaction Conditions: The exact conditions depend on the specific synthetic route chosen.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specialized applications.
Analyse Des Réactions Chimiques
Reactivity: Benzene derivatives typically undergo substitution reactions due to the electron-rich nature of the benzene ring.
Common Reagents and Conditions: Reactions may involve nucleophilic substitution, electrophilic aromatic substitution, or other transformations.
Major Products: The major products depend on the specific reaction conditions and substituents
Applications De Recherche Scientifique
Chemistry: Researchers use this compound as a building block for designing novel molecules with specific properties.
Biology: It may find applications in drug discovery or as a probe for studying biological processes.
Medicine: Although not directly used as a drug, its derivatives could have potential therapeutic applications.
Industry: Its unique substituents make it valuable for designing functional materials or specialty chemicals.
Mécanisme D'action
- The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it could target specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other fluorinated benzene derivatives with different substituents fall into the same chemical class.
Uniqueness: The combination of difluoro, methoxymethyl, and trimethylsilyl groups sets this compound apart from others.
Propriétés
Numéro CAS |
749230-46-4 |
|---|---|
Formule moléculaire |
C11H16F2O2Si |
Poids moléculaire |
246.32 g/mol |
Nom IUPAC |
[2,6-difluoro-4-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C11H16F2O2Si/c1-14-7-15-8-5-9(12)11(10(13)6-8)16(2,3)4/h5-6H,7H2,1-4H3 |
Clé InChI |
ZSCYTYCBEFMQIU-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C(=C1)F)[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)



![Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12097872.png)
![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)

